molecular formula C31H27Cl2F9N4O2 B14143962 Piperazineethanol, 4-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-3,5-xylyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride CAS No. 55300-46-4

Piperazineethanol, 4-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-3,5-xylyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride

Cat. No.: B14143962
CAS No.: 55300-46-4
M. Wt: 729.5 g/mol
InChI Key: MSNJTAKHVLLAIR-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Piperazineethanol, 4-(alpha,alpha,alpha,alpha’,alpha’,alpha’-hexafluoro-3,5-xylyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride involves several stepsThe final step involves the coupling of the quinoline moiety with the anthranilate group under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Piperazineethanol, 4-(alpha,alpha,alpha,alpha’,alpha’,alpha’-hexafluoro-3,5-xylyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The fluorine atoms enhance the compound’s stability and bioavailability, making it more effective in its biological activities .

Comparison with Similar Compounds

Compared to other similar compounds, Piperazineethanol, 4-(alpha,alpha,alpha,alpha’,alpha’,alpha’-hexafluoro-3,5-xylyl)-, N-(7-trifluoromethyl-4-quinolyl)anthranilate, dihydrochloride stands out due to its multiple fluorine atoms and unique quinoline structure. Similar compounds include:

Properties

CAS No.

55300-46-4

Molecular Formula

C31H27Cl2F9N4O2

Molecular Weight

729.5 g/mol

IUPAC Name

2-[4-[3,5-bis(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate;dihydrochloride

InChI

InChI=1S/C31H25F9N4O2.2ClH/c32-29(33,34)19-5-6-23-26(7-8-41-27(23)18-19)42-25-4-2-1-3-24(25)28(45)46-14-13-43-9-11-44(12-10-43)22-16-20(30(35,36)37)15-21(17-22)31(38,39)40;;/h1-8,15-18H,9-14H2,(H,41,42);2*1H

InChI Key

MSNJTAKHVLLAIR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F.Cl.Cl

Origin of Product

United States

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